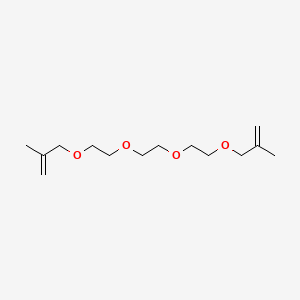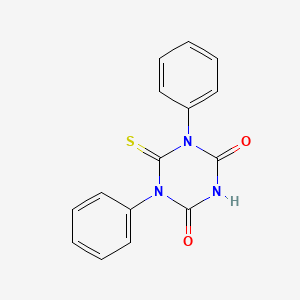silane CAS No. 90298-07-0](/img/structure/B14363836.png)
[4,5-Bis(4-methylphenyl)thiophen-2-yl](trimethyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Bis(4-methylphenyl)thiophen-2-ylsilane: is a chemical compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a thiophene ring substituted with two 4-methylphenyl groups and a trimethylsilyl group, making it an interesting subject for research in organic chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Bis(4-methylphenyl)thiophen-2-ylsilane typically involves the reaction of 4-methylphenyl-substituted thiophene derivatives with trimethylsilyl reagents under specific conditions. The process may include steps such as:
Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors and aromatic compounds.
Substitution with 4-methylphenyl groups: This step often involves Friedel-Crafts alkylation or acylation reactions.
Introduction of the trimethylsilyl group: This is usually done using trimethylsilyl chloride or other silylating agents in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This includes using continuous flow reactors, automated synthesis systems, and advanced purification techniques.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the aromatic rings or the thiophene sulfur, potentially yielding dihydrothiophenes or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents (e.g., bromine, chlorine) or nucleophiles (e.g., Grignard reagents, organolithium compounds).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrothiophenes, reduced aromatic derivatives.
Substitution: Halogenated thiophenes, functionalized aromatic rings.
科学研究应用
Chemistry:
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Materials Science: Incorporated into polymers and other materials for electronic and photonic applications.
Biology and Medicine:
Drug Development: Potential use as a scaffold for designing new pharmaceuticals.
Biological Probes: Utilized in the development of probes for studying biological processes.
Industry:
Electronics: Employed in the fabrication of organic semiconductors and other electronic components.
Catalysis: Acts as a ligand or catalyst in various chemical reactions.
作用机制
The mechanism of action of 4,5-Bis(4-methylphenyl)thiophen-2-ylsilane depends on its application. In organic synthesis, it may act as a nucleophile or electrophile, participating in various chemical transformations. In materials science, its electronic properties are exploited for creating conductive or semiconductive materials. The molecular targets and pathways involved are specific to the context in which the compound is used.
相似化合物的比较
Thiophene derivatives: Compounds like 2,5-bis(4-methylphenyl)thiophene.
Silylated aromatic compounds: Compounds such as trimethylsilylbenzene.
Uniqueness:
Structural Features: The combination of a thiophene ring with both 4-methylphenyl and trimethylsilyl groups is unique, providing distinct electronic and steric properties.
Versatility: Its ability to participate in a wide range of chemical reactions and applications makes it a valuable compound in research and industry.
属性
CAS 编号 |
90298-07-0 |
|---|---|
分子式 |
C21H24SSi |
分子量 |
336.6 g/mol |
IUPAC 名称 |
[4,5-bis(4-methylphenyl)thiophen-2-yl]-trimethylsilane |
InChI |
InChI=1S/C21H24SSi/c1-15-6-10-17(11-7-15)19-14-20(23(3,4)5)22-21(19)18-12-8-16(2)9-13-18/h6-14H,1-5H3 |
InChI 键 |
FIMFQIKYWHRQCF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=C(SC(=C2)[Si](C)(C)C)C3=CC=C(C=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-Hydroxy-N-[4-(2-methylpropyl)phenyl]benzamide](/img/structure/B14363780.png)
![3-Ethylidene-1-oxaspiro[4.5]decan-2-one](/img/structure/B14363786.png)

![Bicyclo[1.1.0]butane-2,4-dicarbaldehyde](/img/structure/B14363796.png)

![9-iodo-2-nitro-6H-indolo[2,3-b]quinoxaline](/img/structure/B14363813.png)

![7,8-Dihydro[1,3]thiazolo[3,2-e]purine](/img/structure/B14363820.png)

![1,1,2,2,3,3-Hexafluoro-1-methoxy-3-[(trifluoroethenyl)oxy]propane](/img/structure/B14363833.png)
